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molecular formula C4H6N2O2S2 B8805315 Thiophene-2-sulfonohydrazide CAS No. 52260-00-1

Thiophene-2-sulfonohydrazide

Cat. No. B8805315
M. Wt: 178.2 g/mol
InChI Key: YIBACQHAKISWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04264774

Procedure details

In the reaction, excess hydrazine in the presence of a solvent, advantageously a lower alkanol, is reacted with the 2-thiophenesulfonyl chloride to form a 2-thiophenesulfonyl hydrazine. In the reaction, the 2-thiophenesulfonyl chloride is gradually added to the hydrazine solution which is maintained at a low temperature, advantageously between about 5° and up to about 15° C. The reaction mixture is then allowed to warm to room temperature, the solvent is removed in vacuo and a mixture of a heavy oil and a fluffy solid results. This mixture is treated with water and the solid is dissolved and the oil separated therefrom. This mixture of oil and water, which contains the hydrazine hydrochloride from the first reaction, is then placed in a flask containing a bromine solvent, advantageously chloroform, crushed ice is added thereto and to the resulting slurry bromine is added at such a rate that the reaction temperature remains below about 10° C. After the bromine has been added and the bromine color has dissipated, the layers are separated, the chloroform layer is dried over an appropriate desiccant, advantageously anhydrous magnesium sulfate, and the chloroform removed in vacuo to leave a yellow oil which crystallizes on addition of hexane to give the 2-thiophenesulfonyl bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6](Cl)(=[O:8])=[O:7].S1C=CC=C1S(NN)(=O)=O.O.C(Cl)(Cl)Cl.[Br:25]Br>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6]([Br:25])(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
a mixture of a heavy oil
CUSTOM
Type
CUSTOM
Details
a fluffy solid results
DISSOLUTION
Type
DISSOLUTION
Details
the solid is dissolved
CUSTOM
Type
CUSTOM
Details
the oil separated
ADDITION
Type
ADDITION
Details
This mixture of oil and water, which
CUSTOM
Type
CUSTOM
Details
from the first reaction
CUSTOM
Type
CUSTOM
Details
is then placed in a flask
CUSTOM
Type
CUSTOM
Details
crushed ice
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
remains below about 10° C
CUSTOM
Type
CUSTOM
Details
the layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform layer is dried over an appropriate desiccant, advantageously anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the chloroform removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallizes on addition of hexane

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)S(=O)(=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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